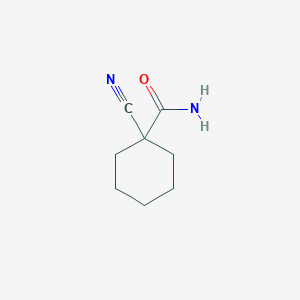

1-Cyanocyclohexanecarboxamide

Description

1-Cyanocyclohexanecarboxamide (CAS: 437708-59-3) is a cyclohexane derivative featuring a carboxamide group at one position and a cyano (-CN) substituent at the adjacent carbon. The compound’s molecular formula is C₈H₁₁N₂O, with a molar mass of 151.19 g/mol.

Properties

CAS No. |

437708-59-3 |

|---|---|

Molecular Formula |

C8H12N2O |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

1-cyanocyclohexane-1-carboxamide |

InChI |

InChI=1S/C8H12N2O/c9-6-8(7(10)11)4-2-1-3-5-8/h1-5H2,(H2,10,11) |

InChI Key |

ONDWZUYZRUJNHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C#N)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 1-Cyanocycloclohexanecarboxamide with structurally analogous compounds, highlighting substituent differences and their implications:

Physicochemical and Reactivity Differences

- Electron Effects: The -CN group in 1-Cyanocyclohexanecarboxamide withdraws electron density, increasing the acidity of the adjacent amide proton compared to electron-donating groups (e.g., -NH₂ in ). This property may accelerate hydrolysis under basic conditions .

- Solubility: Amino-substituted derivatives (e.g., 1-Amino-N-[2-(dimethylamino)ethyl]) exhibit higher water solubility due to protonatable amine groups, whereas the cyano analog is more polar but less soluble in aqueous media .

- Synthetic Utility: The ethynyl group in 1-Ethynylcyclohexanecarboxamide allows participation in Huisgen cycloaddition, a feature absent in the cyano variant .

Structural Conformation and Crystallography

Crystallographic data for Ethyl 1-formamido-4-oxo-2,6-diphenyl-cyclohexanecarboxylate () reveals that substituent steric effects dictate molecular geometry. For example, bulky groups like -CN may enforce chair conformations in cyclohexane rings, influencing packing efficiency and melting points .

Research and Application Insights

- Pharmaceutical Potential: Amino- and dimethylaminoethyl-substituted analogs () are explored for neurological applications due to their ability to cross the blood-brain barrier, whereas the cyano derivative’s reactivity may limit direct therapeutic use .

- Chemical Intermediates: The cyano group’s susceptibility to hydrolysis positions 1-Cyanocyclohexanecarboxamide as a precursor for carboxylic acids or secondary amides, a pathway less feasible in hydroxy- or ethynyl-substituted analogs .

Commercial Availability and Challenges

Challenges include synthetic complexity and stability issues under prolonged storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.